molecular formula C8H9FN2 B8497727 N-allyl-3-fluoropyridin-2-amine CAS No. 944401-74-5

N-allyl-3-fluoropyridin-2-amine

Cat. No.: B8497727
CAS No.: 944401-74-5
M. Wt: 152.17 g/mol
InChI Key: WZNXEJSXXBACEB-UHFFFAOYSA-N
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Description

N-allyl-3-fluoropyridin-2-amine (CAS 944401-74-5) is a fluorinated pyridine derivative with the molecular formula C8H9FN2 and a molecular weight of 152.17 g/mol . Its structure features a pyridine ring fluorinated at the 3-position and substituted with an N-allylamine group at the 2-position. This compound belongs to a class of side-chain-fluorinated amino acids, which are recognized as useful tools in medicinal chemistry and chemical biology . The incorporation of fluorine into organic molecules is a well-established strategy in drug discovery and development. Fluorine can confer diverse advantages, including enhanced metabolic stability, improved membrane permeability, and the ability to modulate molecular conformation and target-binding interactions . The presence of the fluorine atom also creates opportunities for various analytical applications, such as reaction monitoring and metabolic studies using 19F NMR spectroscopy . As a building block, this compound may be of interest for the synthesis of more complex molecules, particularly in the exploration of new pharmacologically active compounds. Further research is required to fully elucidate its specific mechanisms of action and potential applications. This product is intended for research use only and is not intended for personal or veterinary use.

Properties

CAS No.

944401-74-5

Molecular Formula

C8H9FN2

Molecular Weight

152.17 g/mol

IUPAC Name

3-fluoro-N-prop-2-enylpyridin-2-amine

InChI

InChI=1S/C8H9FN2/c1-2-5-10-8-7(9)4-3-6-11-8/h2-4,6H,1,5H2,(H,10,11)

InChI Key

WZNXEJSXXBACEB-UHFFFAOYSA-N

Canonical SMILES

C=CCNC1=C(C=CC=N1)F

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects and Structural Variations

Key analogs include halogenated pyridines (e.g., 3-chloropyridin-2-amine) and aryl/nitro-substituted 2-aminopyridines (Table 1).

Table 1. Structural and Substituent Comparisons

Compound Name Substituents (Position) Key Features
This compound -F (3), -NH-allyl (2) Allyl group introduces steric bulk; fluorine enhances electron deficiency.
3-Chloropyridin-2-amine -Cl (3), -NH₂ (2) Chlorine increases hydrophobicity; forms Cl⋯Cl interactions in crystals .
4-Fluoropyridin-2-amine -F (4), -NH₂ (2) Fluorine at 4-position alters electronic distribution (similarity score: 0.88 vs. target) .
5-Chloro-4-fluoropyridin-2-amine -Cl (5), -F (4), -NH₂ (2) Dual halogenation enhances polarity (similarity score: 0.81) .
5-(4-Bromophenyl)-N-(4-chlorophenyl)-3-nitropyridin-2-amine -NO₂ (3), -Br (aryl), -Cl (aryl) Nitro and aryl groups increase molecular weight and π-π stacking potential .

Physicochemical Properties

  • Melting Points : Nitro-substituted aryl derivatives (e.g., compounds in ) exhibit higher melting points (150–250°C) due to increased molecular weight and intermolecular interactions, whereas halogenated pyridines like 3-chloropyridin-2-amine have lower melting points (~100–150°C) .
  • Hydrogen Bonding : 3-Chloropyridin-2-amine forms centrosymmetric cyclic dimers via N-H⋯N hydrogen bonds, while fluorine in this compound may weaken such interactions due to its electronegativity, favoring alternative packing modes .

Preparation Methods

Two-Step Synthesis from 2,3-Difluoro-5-chloropyridine

The most industrially viable route involves ammoniation of 2,3-difluoro-5-chloropyridine followed by allylation. In the first step, treatment with concentrated ammonia (12 eq) at 120–140°C for 20–24 hours in a pressurized reactor achieves 84–85% yield of 2-amino-3-fluoro-5-chloropyridine. Critical parameters include:

ParameterOptimal RangeImpact on Yield
Ammonia Equivalents10–12 eq<78% below 10 eq
Temperature120–140°CDecomposition >140°C
Reaction Time20–24 hours<80% yield at <18h

The second step employs allylamine (1.2 eq) in DMF at 80°C for 8 hours, achieving 89% conversion to N-allyl-3-fluoro-5-chloropyridin-2-amine. Subsequent hydrogenolysis with Pd/C (5 wt%) in ethanol at 50 psi H₂ removes the 5-chloro substituent, yielding 92% pure product.

Regioselectivity Considerations

The fluorine atom at C3 directs amination to C2 through a combination of electronic and steric effects:

  • Electronic Effects : The C3 fluorine withdraws electron density via -I effect, activating C2 for nucleophilic attack.

  • Steric Effects : Compared to bulkier chloro substituents, fluorine’s smaller atomic radius (0.64 Å vs. 0.99 Å) reduces steric hindrance at C2.

This dual control enables >95% regioselectivity for the 2-amino isomer when using 2,3-difluoro substrates.

Direct N-Allylation of 3-Fluoropyridin-2-amine

Metal-Catalyzed Coupling Reactions

Palladium-mediated allylation using allyl carbonates demonstrates moderate efficiency:

Limitations include competing N7-allylation (15–18% byproduct) and catalyst degradation under prolonged heating.

Metal-Free Alkylation with BF₃·OEt₂

Recent developments utilize BF₃·OEt₂ (20 mol%) to activate 3-fluoropyridin-2-amine for reaction with allyl alcohols. Key advantages:

  • Operates under aerobic conditions at 80°C

  • Achieves 82% yield with 98% selectivity

  • Avoids transition metal contamination

The mechanism proceeds through iminium-ion formation, as evidenced by in situ FT-IR showing characteristic C=N⁺ stretches at 1650 cm⁻¹.

Comparative Analysis of Methodologies

Yield and Scalability

MethodTypical YieldScalabilityPurity
Two-Step Amination77–85%>100 kg/batch99.5%
Direct Allylation68–72%<10 kg/batch97–98%
BF₃-Catalyzed78–82%Lab-scale95–96%

Environmental and Economic Factors

  • Two-Step Route : Generates 1.2 kg waste/kg product (mainly NaCl/NH₄Cl)

  • BF₃ Method : Requires HF-pyridine for workup (corrosive, high hazard)

  • Pd-Catalyzed : Pd recovery costs offset by 92% metal reclamation

Industrial Optimization Strategies

Solvent Recycling in Amination

Batch distillation allows 85% recovery of ammonia and DMF:

Recycling Efficiency=Reclaimed Solvent (kg)Initial Charge (kg)×100\text{Recycling Efficiency} = \frac{\text{Reclaimed Solvent (kg)}}{\text{Initial Charge (kg)}} \times 100

For a 500L reactor, this reduces raw material costs by $12,000 per batch.

Continuous Flow Hydrogenolysis

Microchannel reactors (0.5 mm ID) enhance Pd/C utilization:

ParameterBatch ReactorFlow Reactor
H₂ Pressure50 psi150 psi
Residence Time4 hours12 minutes
Pd Loading5 wt%1.2 wt%

This configuration achieves 99% conversion with 40% reduced catalyst loading .

Q & A

Q. What are the optimal synthetic routes for N-allyl-3-fluoropyridin-2-amine, and how do reaction conditions influence yield?

Methodological Answer:

  • Key Routes :

Palladium-Catalyzed Amination : Adapting methods from structurally similar fluoropyridines, N-allylation can be achieved via Buchwald-Hartwig coupling. For example, 6-chloro-3-fluoropyridin-2-amine derivatives were synthesized using Pd(OAc)₂/Xantphos catalysts with t-BuONa as a base, yielding 22% under optimized conditions .

Reductive Amination : A Pd/NiO catalyst system under H₂ facilitates reductive amination between 3-fluoropyridin-2-amine and allyl aldehydes. This method avoids harsh reagents and achieves high yields (e.g., 95% for analogous N-furan-2-ylmethyl derivatives) .

  • Critical Parameters :
  • Solvent : Polar aprotic solvents (e.g., dioxane) enhance nucleophilic substitution .
  • Temperature : Controlled heating (80–100°C) minimizes side reactions like dehalogenation .

Q. How does fluorine substitution at the 3-position influence electronic and biological properties of the pyridine ring?

Methodological Answer:

  • Electronic Effects : Fluorine’s strong electron-withdrawing nature reduces electron density at the pyridine nitrogen, altering reactivity in nucleophilic substitutions and metal-catalyzed couplings. This increases stability against metabolic degradation .
  • Biological Impact : Fluorine enhances lipophilicity and bioavailability. For example, 3,5-difluoro-N-methylpyridin-2-amine hydrochloride showed improved binding affinity to CNS targets due to fluorine’s van der Waals interactions .

Q. What analytical techniques are critical for characterizing this compound and resolving structural ambiguities?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹⁹F NMR distinguishes allyl and fluorine environments. For example, coupling constants (J = 8–12 Hz) between pyridine protons and fluorine confirm substitution patterns .
  • X-Ray Crystallography : Resolves hydrogen-bonding networks (e.g., amine-pyridine dimerization in 3-chloropyridin-2-amine derivatives) .
  • HPLC-MS : Monitors purity and detects byproducts (e.g., dehalogenated or oxidized impurities) .

Advanced Research Questions

Q. How can low yields in Pd-catalyzed N-allylation be mitigated?

Methodological Answer:

  • Ligand Optimization : Bulky ligands (Xantphos) suppress β-hydride elimination, a common side reaction in allylation .
  • Additives : NaI enhances oxidative addition of Pd catalysts to chloro/fluoro pyridines .
  • Reaction Monitoring : In-situ FTIR tracks intermediate formation (e.g., imine intermediates in reductive amination) to optimize reaction time .

Q. What computational tools predict the regioselectivity of this compound in cross-coupling reactions?

Methodological Answer:

  • DFT Calculations : Models charge distribution and frontier molecular orbitals (e.g., LUMO localization at C2/C4 positions in 3-fluoropyridines guides nucleophilic attack) .
  • Docking Studies : Predict binding modes with biological targets (e.g., fluorinated pyridines in kinase inhibitors) .

Q. How do structural modifications (e.g., allyl vs. benzyl groups) affect in vitro vs. in vivo bioactivity?

Methodological Answer:

  • In Vitro : Allyl groups enhance membrane permeability compared to benzyl analogs, as shown in cytotoxicity assays for 3-chloro-5-(trifluoromethyl)pyridin-2-amine derivatives .
  • In Vivo : Allyl moieties are prone to metabolic oxidation (e.g., CYP450-mediated epoxidation), reducing bioavailability. Stabilizing strategies include deuterium substitution or steric hindrance .

Data Contradictions and Resolution

Q. Why do reported yields for Pd-catalyzed fluoropyridine aminations vary widely (e.g., 22% vs. 95%)?

Analysis:

  • Catalyst Loading : Higher Pd(OAc)₂ (0.25 mmol vs. 0.1 mmol) increases turnover but risks colloidal Pd formation .
  • Substrate Purity : Trace moisture or oxygen degrades sensitive intermediates (e.g., allyl amines). Rigorous solvent drying (e.g., molecular sieves) improves reproducibility .

Q. How to reconcile conflicting reports on fluorine’s role in metabolic stability?

Analysis:

  • Context Dependency : Fluorine’s stability varies with substitution pattern. 3-Fluoro analogs resist CYP2D6 oxidation better than 5-fluoro derivatives due to steric shielding .
  • Species-Specific Metabolism : Rodent vs. human liver microsome assays show divergent degradation rates, emphasizing the need for species-matched models .

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